(E)-4-fluorobut-2-enoic Acid

Description

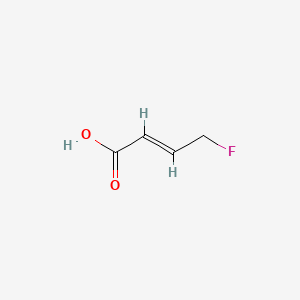

Structural Characteristics and Geometric Isomerism of (E)-4-fluorobut-2-enoic Acid

This compound is a carboxylic acid built upon a four-carbon chain. angenechemical.com Its key structural features include a carboxyl group (-COOH) at one terminus, a carbon-carbon double bond between the second and third carbon atoms (C2 and C3), and a fluorine atom attached to the fourth carbon (C4).

The designation "(E)" in its name refers to its specific geometric isomerism. Geometric isomers, also known as cis-trans or E/Z isomers, arise from the restricted rotation around a double bond. scribd.com In the case of this compound, the substituents attached to the C2=C3 double bond are "frozen" in a specific spatial arrangement. scribd.com The (E) notation, from the German entgegen (meaning opposite), indicates that the higher-priority groups on each carbon of the double bond are on opposite sides. This contrasts with the (Z) isomer (zusammen, meaning together), where the higher-priority groups would be on the same side. scribd.com This defined stereochemistry is crucial as it dictates the molecule's three-dimensional shape and, consequently, its interactions and reactivity in chemical systems.

Table 1: Chemical Identifiers and Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 37759-72-1 | angenechemical.comchemscene.comlookchem.com |

| Molecular Formula | C₄H₅FO₂ | angenechemical.comchemscene.comlookchem.com |

| Molecular Weight | 104.08 g/mol | chemscene.comcymitquimica.com |

| Canonical SMILES | C(C=CC(=O)O)F | lookchem.com |

| Isomeric SMILES | C(/C=C/C(=O)O)F | lookchem.comuni.lu |

| InChI Key | VLPAEVHYNQOJRT-OWOJBTEDSA-N | sigmaaldrich.comcymitquimica.comuni.lu |

Significance of Fluorine in Organic Synthesis and Molecular Design

The introduction of fluorine into organic molecules is a powerful strategy in modern chemical design, profoundly altering a compound's physical, chemical, and biological properties. numberanalytics.com20.210.105 Fluorine is the most electronegative element, yet it is relatively small in size. numberanalytics.comchemrxiv.org When bonded to carbon, it forms the strongest single bond in organic chemistry, which imparts exceptional thermal and oxidative stability to the molecule. nih.govlew.ro

This strategic incorporation of fluorine is of paramount importance in several fields:

Pharmaceuticals: Fluorination can significantly enhance a drug's metabolic stability by blocking sites susceptible to enzymatic degradation. It also modulates key properties such as lipophilicity and bioavailability, which affects how a drug is absorbed, distributed, and excreted. numberanalytics.com The acidity of nearby functional groups can also be altered due to fluorine's strong inductive electron-withdrawing effect. researchgate.net

Agrochemicals: Many modern herbicides, fungicides, and insecticides contain fluorine to enhance their efficacy and stability in the environment. rsc.orgnih.gov

Materials Science: The unique properties derived from the carbon-fluorine bond are leveraged to create advanced materials, including fluoropolymers with high chemical inertness, thermal stability, and specific surface properties. nih.govrsc.orgvulcanchem.com

The deliberate placement of fluorine allows chemists to fine-tune molecular conformation, polarity, and binding interactions, making it a critical tool for designing molecules with specific functions. lew.roresearchgate.net

Overview of Research Trajectories for Fluorinated α,β-Unsaturated Carboxylic Acids

Research involving fluorinated α,β-unsaturated carboxylic acids, such as this compound, is progressing along several key trajectories, driven by their utility as versatile chemical intermediates.

A primary area of focus is their application as synthetic building blocks . The conjugated system of the α,β-unsaturated acid, combined with the reactive C-F bond, allows for a wide range of chemical transformations. smolecule.comcymitquimica.com Researchers are exploring their use in nucleophilic substitution reactions, cycloadditions, and as precursors for more complex molecules in medicinal and agrochemical synthesis. vulcanchem.comsmolecule.comatomfair.com The development of novel synthetic methods to access these fluorinated synthons efficiently is also an active field of investigation. chemrxiv.orgresearchgate.net

In medicinal chemistry , these compounds are being investigated as bioisosteres, where the fluorinated fragment serves as a surrogate for other chemical groups, like a standard carboxylic acid, to improve a drug candidate's pharmacokinetic profile. researchgate.net The unique electronic properties conferred by fluorine make these molecules valuable for designing enzyme inhibitors and probes to study biological processes. vulcanchem.commdpi.com

In materials science , fluorinated α,β-unsaturated acids and their derivatives are explored as monomers for the synthesis of novel fluoropolymers. vulcanchem.comrsc.org These polymers can exhibit desirable properties such as high thermal stability and specific surface energies, making them suitable for high-technology applications. rsc.org

A significant and growing research trajectory is the study of the environmental fate and biodegradability of these compounds. acs.org As part of the broader class of organofluorine compounds, understanding how structures like fluorinated carboxylic acids persist or degrade in the environment is crucial. nih.govacs.org Studies focus on how specific structural features, such as the position of fluorine atoms and the presence of unsaturation, influence their susceptibility to microbial degradation under various conditions. acs.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-fluorobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5FO2/c5-3-1-2-4(6)7/h1-2H,3H2,(H,6,7)/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLPAEVHYNQOJRT-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37759-72-1 | |

| Record name | (2E)-4-fluorobut-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Elucidation of E 4 Fluorobut 2 Enoic Acid

Reactions Involving the Alkene Moiety

The reactivity of the alkene in (E)-4-fluorobut-2-enoic acid is significantly influenced by the electron-withdrawing effects of both the carboxylic acid and the fluorine atom. These effects modulate the electron density of the double bond, impacting its susceptibility to different types of addition reactions.

Electrophilic Addition Reactions

Electrophilic addition is a characteristic reaction of alkenes. In this process, an electrophile attacks the electron-rich double bond, leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. libretexts.org For this compound, the electron-withdrawing nature of the fluorine atom enhances the acidity of the compound (pKa ~3.1) and can influence the stability of intermediates in nucleophilic attacks.

While specific studies on the electrophilic addition to this compound are not extensively detailed in the provided results, the general principles of such reactions on analogous α,β-unsaturated acids can be considered. For instance, the reaction of crotonic acid with hydrogen halides like HBr results in the formation of 3-bromobutyric acid. wikipedia.org Similarly, the addition of hypochlorous acid to crotonic acid yields 2-chloro-3-hydroxybutyric acid. wikipedia.org These reactions proceed via an initial electrophilic attack on the double bond.

In the case of this compound, the regioselectivity of electrophilic addition would be directed by the electronic effects of the substituents. The fluorine atom's inductive effect would be a key factor in determining the stability of any potential carbocationic intermediates.

Radical Addition and Functionalization

Radical reactions offer an alternative pathway for the functionalization of the alkene moiety. While specific examples of radical addition to this compound are not prevalent in the search results, the potential for such reactions exists. For instance, the triple bond in 4-fluorobut-2-ynoic acid, a related compound, can undergo radical polymerization to yield fluoropolymers with high thermal stability. vulcanchem.com This suggests that the double bond in this compound could potentially participate in radical-mediated processes.

Carboxylic Acid Functional Group Transformations

The carboxylic acid group is a versatile functional group that can undergo a range of transformations, including esterification and decarboxylation.

Esterification Reactions

Esterification is a fundamental reaction of carboxylic acids. This compound can be converted to its corresponding esters under appropriate conditions. For example, the synthesis of honaucin A, a natural product, involves the Steglich esterification of 4-chlorocrotonic acid with (S)-3-hydroxy-γ-butyrolactone. nih.gov A similar approach could be envisioned for the esterification of this compound. The use of mild conditions is often crucial to prevent isomerization of the double bond.

The resulting esters, such as (E)-ethyl 4-fluorobut-2-enoate, are also valuable synthetic intermediates. molaid.com The properties of these esters, such as their lipophilicity, can be modulated by the nature of the alcohol used in the esterification, which can be relevant for applications in areas like drug delivery.

Decarboxylation Pathways

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is another potential transformation. The stability of the resulting carbanion or the ability to form a more stable intermediate influences the ease of decarboxylation. For α-fluoroacrylic acids, decarboxylation can be achieved using copper powder and CuSO₄ in quinoline (B57606) at high temperatures. nih.gov More recent methods have explored silver-catalyzed stereoretentive decarboxylation, which proceeds under milder conditions. nih.gov

In some cases, decarboxylation can be part of a multi-step reaction sequence. For example, the synthesis of 4,4,4-trifluorobutanol involves a decarboxylation step of a malonic ester derivative. google.com While direct decarboxylation of this compound is not explicitly detailed, these examples with related fluorinated carboxylic acids suggest potential pathways. The decarboxylation of polyunsaturated α-cyano-β-methyl acids derived from malonic acid proceeds via deconjugation of the α,β-alkene moiety. researchgate.net

Reactivity of the Fluorine Substituent

The fluorine atom in this compound is an allylic fluoride (B91410). The reactivity of allylic fluorides can vary significantly. While the C-F bond is generally strong, its position adjacent to a double bond can activate it towards certain reactions. nih.gov

In the context of the honaucins, a class of natural products, it was observed that 4-fluorocrotonic acid and a fluorinated analog of honaucin A showed potent biological activity, comparable to or even greater than their chlorinated counterparts. nih.gov This was unexpected, as it was initially hypothesized that the biological activity involved nucleophilic displacement of the halogen. The high activity of the fluorinated compounds, where the fluorine is not easily displaced, suggests an alternative mechanism of action that does not rely on the lability of the fluorine atom. nih.gov

However, in other contexts, allylic fluorides can be susceptible to nucleophilic substitution, although they are generally less reactive than other allylic halides. beilstein-journals.org The reactivity can be influenced by the presence of catalysts, such as transition metals. beilstein-journals.org For instance, copper-catalyzed fluorination of internal allylic bromides has been reported. beilstein-journals.org The stability of the C-F bond can also be affected by enzymatic processes, which can lead to defluorination. nih.gov

Nucleophilic Substitution Patterns at Fluorinated Carbons

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, a fact that significantly tempers its reactivity towards nucleophilic substitution compared to other halogens. wikipedia.org In the case of this compound, an allylic fluoride, the direct displacement of the fluoride ion via a standard S_N_2 mechanism is challenging. The rate of elimination and substitution for halogens typically follows the trend I > Br > Cl > F, reflecting the bond strength and leaving group ability. siue.edu

However, the allylic nature of the C-F bond in this compound allows for an alternative substitution pathway known as the S_N_2' reaction. In this mechanism, the nucleophile attacks the γ-carbon (C4) of the conjugated system, leading to a concerted shift of the double bond and expulsion of the fluoride leaving group from the α-carbon (C2).

Research on analogous compounds, such as 4-bromobut-2-enoates, shows they readily undergo substitution with nucleophilic fluorine sources to yield the corresponding 4-fluorobut-2-enoic acid derivatives. thieme-connect.de This indicates that while the C-F bond is strong, the allylic position is susceptible to nucleophilic attack under appropriate conditions, often favoring the S_N_2' pathway. The reactivity is a balance between the poor leaving group ability of fluoride and the activation provided by the allylic system.

| Halogen (X in (E)-4-X-but-2-enoic acid) | C-X Bond Dissociation Energy (kcal/mol, approx.) | Leaving Group Ability | Favored Substitution Mechanism | General Reactivity |

|---|---|---|---|---|

| Fluorine (F) | ~115 | Poor | S_N_2' (if any) | Low |

| Chlorine (Cl) | ~84 | Good | S_N_2 / S_N_2' | Moderate cymitquimica.com |

| Bromine (Br) | ~72 | Very Good | S_N_2 / S_N_2' | High thieme-connect.de |

Carbon-Fluorine Bond Activation Studies

Given the strength of the C-F bond, significant research has focused on methods for its activation, a challenging but crucial transformation in synthetic chemistry. researchgate.netrsc.org For allylic fluorides like this compound, C-F bond activation is often achieved using transition metal catalysts or fluorophilic activators. nih.govescholarship.org

Studies have demonstrated that chiral iridium phosphoramidite (B1245037) catalysts, in combination with a fluorophilic activator (like a Lewis acid), can enable the enantioselective substitution of a single C-F bond. nih.gov This approach leverages the cooperation between a soft transition metal complex, which performs the oxidative addition into the C-F bond, and a hard fluorophilic species that assists in fluoride abstraction. nih.govescholarship.org Palladium catalysts have also been employed for the activation of allylic C-F bonds. escholarship.org

The mechanism typically involves:

Coordination: The transition metal catalyst coordinates to the double bond of the allylic fluoride.

Oxidative Addition: The metal center inserts into the C-F bond, forming an organometallic intermediate. This step is often the most challenging and can be facilitated by a fluorophilic Lewis acid that interacts with the fluorine atom. nih.govacs.org

Nucleophilic Attack/Reductive Elimination: A nucleophile attacks the organometallic complex, or a coupled C-C bond formation occurs, followed by reductive elimination to release the product and regenerate the active catalyst. nih.gov

These catalytic strategies represent a powerful method for overcoming the high bond dissociation energy of the C-F bond, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the previously fluorinated position. nih.govnih.gov

Intramolecular Cyclization and Rearrangement Mechanisms

Hypervalent Iodine-Promoted Fluorocyclization Mechanisms

Hypervalent iodine (HVI) reagents are effective promoters for the fluorocyclization of unsaturated carboxylic acids, including substrates similar to this compound. beilstein-journals.orgfrontiersin.org These reactions can lead to the formation of valuable fluorinated γ-lactones. le.ac.ukpsu.edu

The mechanism of this transformation has been a subject of detailed study, with two primary pathways considered: "fluorination first and cyclization later" and "cyclization first and fluorination later." frontiersin.orgnih.gov For unsaturated carboxylic acids, computational and experimental studies suggest the reaction proceeds via the "cyclization first and fluorination later" mechanism. frontiersin.orgnih.govfrontiersin.org

The key steps are as follows:

Activation: The HVI reagent activates the alkene, forming an iodine(III)-π intermediate. frontiersin.orgfrontiersin.org

Intramolecular Cyclization: The carboxylic acid's internal oxygen nucleophile attacks the activated double bond in a 5-exo-trig cyclization, which is a facile and preferred pathway. frontiersin.orgnih.gov

Fluorination: A fluoride ion, delivered from the HVI reagent, subsequently attacks the resulting intermediate to furnish the final five-membered ring lactone product. frontiersin.org

This mechanism contrasts with that for unsaturated alcohols, which tend to follow the "fluorination first" pathway. nih.govfrontiersin.org The pKa of the substrate's functional group plays a critical role in determining which mechanistic pathway is favored. frontiersin.orgnih.gov In some cases, the reaction is accompanied by an aryl migration, delivering novel lactones that contain a tertiary alkyl fluoride. psu.edu

| Step | Description | Key Intermediate | Reference |

|---|---|---|---|

| 1 | Activation of the C=C bond by the hypervalent iodine reagent. | Iodine(III)-π complex | frontiersin.orgfrontiersin.org |

| 2 | Intramolecular nucleophilic attack by the carboxyl group (5-exo-trig). | Cyclized intermediate | frontiersin.orgnih.gov |

| 3 | Fluorination of the cyclized intermediate. | Fluorinated γ-lactone | le.ac.ukfrontiersin.org |

Beta-Fluorine Elimination Processes

Elimination reactions involving this compound are expected to proceed via the E1cB (Elimination, Unimolecular, conjugate Base) mechanism. wikipedia.orgmasterorganicchemistry.com This pathway is favored for substrates that possess two key features present in this molecule: a relatively acidic proton and a poor leaving group. wikipedia.orgutdallas.edu

Poor Leaving Group: The fluoride ion is a poor leaving group due to the strength of the C-F bond. This makes concerted E2 and carbocation-based E1 mechanisms, which require C-F bond cleavage in the rate-determining step, less likely. siue.eduutdallas.edu

Acidic Hydrogen: The high electronegativity of the fluorine atom increases the acidity of the β-hydrogens (protons on C3) through an inductive effect. siue.edu

The E1cB mechanism is a two-step process:

Deprotonation: A base removes an acidic proton from the β-carbon to form a stabilized carbanion intermediate (the conjugate base). wikipedia.orgmasterorganicchemistry.com

Loss of Leaving Group: The lone pair of electrons on the carbanion expels the fluoride leaving group to form a new π-bond. wikipedia.org

This mechanism explains the results of many elimination reactions involving fluorinated compounds, which often form the least substituted alkene as the major product due to the preferential formation of the more stable primary carbanion. siue.edu

Conjugated System Reactivity

The conjugated system of this compound, an α,β-unsaturated carboxylic acid, is highly susceptible to conjugate addition reactions, also known as Michael additions. masterorganicchemistry.comlibretexts.org The fluorine atom at the C4 position acts as a strong electron-withdrawing group, enhancing the electrophilicity of the β-carbon (C3) and making it a prime target for nucleophiles. This effect is analogous to that seen in (E)-4-chlorobut-2-enoic acid, which also readily undergoes Michael additions.

The general mechanism for the Michael addition involves three steps:

Enolate Formation: A base deprotonates a suitable pronucleophile to form an enolate or other stabilized carbanion. masterorganicchemistry.comlibretexts.org

Conjugate Addition: The nucleophile attacks the electrophilic β-carbon of the butenoic acid system. libretexts.org

Protonation: The resulting enolate intermediate is protonated to yield the final 1,4-adduct. masterorganicchemistry.com

A wide variety of nucleophiles can participate in this reaction, including enolates, amines, and thiols. masterorganicchemistry.comresearchgate.net Furthermore, the conjugated double bond allows this compound to act as a dienophile in Diels-Alder cycloaddition reactions, reacting with electron-rich dienes to form six-membered rings. Its reactivity as a dienophile is enhanced by the electron-withdrawing nature of both the carboxyl group and the fluorine atom.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (E)-4-chlorobut-2-enoic acid |

| (E)-4-bromobut-2-enoic acid |

| 4-fluorobut-2-ynoic acid |

| (diacetoxyiodo)benzene |

| difluoroiodotoluene |

Application of E 4 Fluorobut 2 Enoic Acid in Chemical Transformations

(E)-4-fluorobut-2-enoic Acid as a Synthetic Building Block

This compound is employed in the synthesis of complex organic structures by leveraging its multiple functional groups. The reactivity of its α,β-unsaturated system, analogous to similar halogenated compounds, allows for reactions like Michael additions, where nucleophiles add to the β-carbon. This, combined with reactions at the carboxylic acid, enables chemists to build elaborate molecular scaffolds. Synthetic strategies such as the Horner-Wadsworth-Emmons or Wittig reactions can be used to create similar γ-fluoro-α,β-unsaturated esters, demonstrating the utility of this structural motif in carbon-carbon bond formation. researchgate.net The ability to introduce fluorine at a specific position within a molecule is crucial, as this single atom can dramatically alter the resulting compound's physical and biological properties, including metabolic stability and binding affinity. core.ac.ukresearchgate.net This makes fluorinated building blocks essential for creating novel and sophisticated organic molecules for various applications. core.ac.uknih.gov

The compound serves as a key intermediate for synthesizing other advanced organic molecules. Its reactive nature, with a carboxylic acid, a double bond, and a chlorine-substitutable fluorine atom, allows it to be a starting point for a diverse range of derivatives. For instance, the double bond or the carboxylic acid can be reduced to form alcohols or alkanes, while the carboxylic acid group can be oxidized. This versatility allows it to be a precursor for a variety of fluorinated compounds, which are highly sought after in the development of pharmaceuticals, agrochemicals, and functional materials. hokudai.ac.jp The synthesis of various fluorinated amino acids, for example, often starts from highly functionalized scaffolds where the fluorine has been introduced at an early stage. core.ac.uk

Construction of Complex Organic Scaffolds

Synthesis of Fluorinated Derivatives and Analogues

A significant application of this compound and related structures is in the creation of other fluorinated molecules, particularly those with biological or environmental relevance.

The incorporation of fluorine into amino acids and peptides is a widely used strategy in drug design to enhance properties like metabolic stability and receptor binding affinity. researchgate.net Fluorinated amino acids are valuable building blocks for creating peptidomimetics—molecules that mimic the structure of natural peptides but have modified components to improve their function or stability. researchgate.netnih.gov Various synthetic approaches have been developed to produce a wide range of fluorinated amino acids, some of which are isosteres for natural amino acids like asparagine. researchgate.net For example, research has detailed the synthesis of (R)-(+)-2-amino-4-fluoropent-4-enoic acid and other fluoroallyl amino acid derivatives. researchgate.net These modified amino acids can then be incorporated into peptide chains to create peptidomimetics with enhanced biological activity. nih.govnih.gov

Table 1: Examples of Synthesized Fluorinated Amino Acid Derivatives

| Derivative Name | Precursor/Method | Key Finding/Application | Reference |

| (R)-(+)-2-amino-4-fluoropent-4-enoic acid | Alkylation of a chiral glycine (B1666218) equivalent | Isostere for asparagine; used in peptidomimetics. | researchgate.net |

| (E)-β-(fluoromethylene)-m-tyrosine | Multi-step synthesis involving bromination-fluorination | Early example of a fluorinated tyrosine derivative. | researchgate.net |

| Fluorinated Phenylalanine Analogs | Asymmetric synthesis via chiral Ni(II) complexes | Building blocks for peptide and protein chemistry. | beilstein-journals.org |

| (S)-α-fluoromethylhistidine | Asymmetric alkylation of a protected histidine derivative | Synthesis of a specific fluorinated non-canonical amino acid. | psu.edu |

| O-(cis-3-fluorocyclobutyl)-l-tyrosine | Mitsunobu reaction followed by fluorination with DAST | Synthesis of a tyrosine derivative with a fluorinated side chain. | nih.gov |

This compound is structurally related to a class of environmentally significant compounds known as fluorotelomer unsaturated carboxylic acids (FTUCAs). FTUCAs are intermediate metabolites formed during the biotransformation of fluorotelomer-based compounds, such as fluorotelomer alcohols (FTOHs). researchgate.netvliz.be These larger unsaturated acids, like the 8:2 FTUCA, are products of the atmospheric and biological degradation of commercially used fluoropolymers. vliz.be Studies have shown that FTCAs (fluorotelomer carboxylic acids) can transform into FTUCAs before further degradation. unh.edu These FTUCA intermediates have been shown to be more toxic to some aquatic organisms than the perfluorinated carboxylic acids (PFCAs) they eventually break down into. researchgate.netvliz.be The reactivity of the α,β-unsaturated carbonyl system in FTUCAs makes them reactive towards biological nucleophiles, which may be linked to their toxicity. scholaris.ca

Table 2: Examples of Fluorotelomer Unsaturated Carboxylic Acids (FTUCAs)

| Compound Name | Common Abbreviation | Context/Source | Reference |

| 4,4,5,5,6,6,6-heptafluoro-2-hexenoic acid | 3:3 FTUCA (inferred) | Transformation product of 3:3 FTCA and 5:3 FTCA. | unh.edu |

| 4:2 Fluorotelomer unsaturated carboxylic acid | 4:2 FTUCA | Studied for acute toxicity in aquatic organisms. | vliz.be |

| 6:2 Fluorotelomer unsaturated carboxylic acid | 6:2 FTUCA | Studied for toxicity to freshwater algae and invertebrates. | |

| 8:2 Fluorotelomer unsaturated carboxylic acid | 8:2 FTUCA | Metabolite of 8:2 FTOH; detected in rainwater. | vliz.be |

| 10:2 Fluorotelomer unsaturated carboxylic acid | 10:2 FTUCA | Studied for acute toxicity in aquatic organisms. | vliz.be |

Preparation of Fluorinated Amino Acid Derivatives and Peptidomimetics

Development of Fluorine-Containing Functional Materials Precursors

Fluorinated building blocks are critical in materials science for the synthesis of high-performance polymers and other functional materials. hokudai.ac.jp The unique properties of the carbon-fluorine bond can impart desirable characteristics such as thermal stability, chemical resistance, and hydrophobicity. man.ac.uk this compound and similar fluorinated monomers are precursors for creating fluoropolymers. man.ac.uk These polymers have widespread applications, including the production of water-repellent coatings and non-stick surfaces. man.ac.uk Research in this area focuses on designing new functional monomers that can be polymerized to create materials with specific, tailored properties, including recyclability. man.ac.uk The ability to synthesize a variety of fluorine-containing aromatic carboxylic acids and other building blocks is expected to advance the development of new functional materials. hokudai.ac.jp

Biochemical Research Applications of E 4 Fluorobut 2 Enoic Acid

Enzyme Interaction and Inhibition Studies with Fluorinated Probes

Fluorinated compounds like (E)-4-fluorobut-2-enoic acid are instrumental in studying enzyme-ligand interactions. The introduction of fluorine can alter a molecule's electronic properties, conformation, and binding affinity, providing insights into the recognition mechanisms of enzyme active sites. While direct studies on this compound are not extensively detailed in the provided literature, the principles of its use can be inferred from research on structurally similar halogenated compounds.

For instance, its analogue, (E)-4-chlorobut-2-enoic acid, has been investigated for its role in enzyme inhibition. smolecule.com Such compounds can act as mechanism-based inhibitors or affinity labels. The α,β-unsaturated carbonyl system is an electrophilic Michael acceptor, susceptible to nucleophilic attack by amino acid residues (like cysteine or histidine) in an enzyme's active site, leading to covalent modification and inactivation. Research on similar compounds suggests that they can inhibit enzymes such as dehydrogenases, thereby altering metabolic rates. The fluorine atom in this compound modulates the reactivity of the double bond. Due to fluorine's high electronegativity, it withdraws electron density, potentially influencing the susceptibility of the molecule to enzymatic transformation or inhibition. However, fluorine is also a poorer leaving group compared to chlorine, which would affect its reactivity in substitution-based inactivation mechanisms. The study of how enzymes process such fluorinated probes helps elucidate their structure-function relationships and provides a basis for designing more potent and selective inhibitors. uvic.ca

Probing Metabolic Pathways with Fluorinated Analogues

Fluorinated analogues of natural metabolites are powerful tools for mapping and understanding metabolic pathways. When introduced into a biological system, these "fraudulent" substrates can be processed by one or more enzymes in a pathway before encountering an enzyme that cannot process the fluorinated intermediate, causing it to accumulate. The identification of this accumulated intermediate can illuminate the steps of the metabolic sequence.

This compound is a structural analogue of short-chain unsaturated fatty acids, which are central to lipid metabolism. Its potential biotransformation could follow pathways similar to fatty acid oxidation. The presence of the C=C double bond and the carboxylic acid functional group allows it to be recognized by enzymes involved in fatty acid metabolism. However, the C-F bond at the terminal position presents a significant challenge for metabolic enzymes that are not equipped to handle such a stable bond. mdpi.com By tracking the fate of this compound and its metabolites, researchers can gain insights into the substrate specificity of enzymes within a given pathway and identify points of metabolic control. The reactive nature of the molecule also means it can modify proteins, potentially altering their function and further impacting metabolic pathways, a property relevant in biochemical research. smolecule.com

Microbial Biotransformation and Defluorination Mechanisms of Fluorinated Carboxylic Acids

The environmental fate of organofluorine compounds is a significant area of research, with a focus on microbial degradation. escholarship.org The carbon-fluorine bond is the strongest single bond in organic chemistry, making many fluorinated compounds persistent and resistant to degradation. mdpi.com However, certain microorganisms have evolved enzymatic machinery to cleave this bond. Studies on various fluorinated carboxylic acids (FCAs) reveal that microbial defluorination is highly dependent on both the chemical structure of the compound and the metabolic conditions (aerobic vs. anaerobic). escholarship.orgdigitellinc.com

Under anaerobic conditions, a key mechanism for the biotransformation of unsaturated FCAs is reductive defluorination. escholarship.org Research has shown that the presence of an α,β-unsaturation (a C=C double bond adjacent to the carboxyl group), as seen in this compound, is crucial for initiating anaerobic microbial defluorination. escholarship.org This process appears to be independent of the degree of fluorine substitution or whether the molecule has a linear or branched structure. escholarship.org

The proposed pathway often involves the C=C double bond being either hydrogenated (saturated) or serving as the site for reductive defluorination, where a fluorine atom is replaced by a hydrogen atom. escholarship.org Specific anaerobic bacteria, such as certain Acetobacterium species, have demonstrated the ability to reductively defluorinate unsaturated per- and polyfluoroalkyl substances (PFAS). mdpi.com Studies on chlorinated analogues also show that dehalogenation is a key step, which can trigger subsequent defluorination. nih.gov For some compounds, defluorination occurs through hydrolytic dechlorination, which creates an unstable intermediate that spontaneously releases fluoride (B91410) ions. nih.govchemrxiv.org

Table 1: Factors Influencing Anaerobic Microbial Defluorination

| Structural Feature | Influence on Defluorination | Reference |

| α,β-Unsaturation | Crucial for initiating reductive defluorination and/or hydrogenation pathways. | escholarship.org |

| Halogen Substitution | Chlorine substitution can enhance biodegradability, with hydrolytic dechlorination triggering defluorination. | nih.gov |

| Microbial Consortia | Specific bacteria like Desulfovibrio and Sporomusa have been identified as active in defluorination processes. | nih.gov |

In aerobic environments, the mechanisms of defluorination differ. Activated sludge communities have been shown to degrade certain short-chain FCAs, but the structure-reactivity relationship is very specific. nih.govacs.org One reported pathway involves an enzymatic HF elimination reaction, likely catalyzed by enzymes such as acyl-CoA dehydrogenases. nih.govacs.org Another key factor is the presence of C-H bonds at the α-carbon (the carbon adjacent to the carboxyl group), which are susceptible to microbial attack. nih.govacs.org

The microbial degradation of fluorinated carboxylic acids is highly structure-specific. escholarship.orgdigitellinc.comnih.gov The presence and position of functional groups and fluorine atoms determine the susceptibility of a molecule to either anaerobic or aerobic attack.

For Anaerobic Degradation: The α,β-unsaturation in compounds like this compound is a critical structural feature that enables biotransformation. escholarship.org Its absence in saturated analogues renders them far more resistant to anaerobic defluorination.

For Aerobic Degradation: The vulnerability of a molecule often depends on specific structural motifs. For example, C-F bonds at a β-position relative to a carboxylic acid with α-C-H bonds are particularly susceptible to cleavage. nih.gov The hydration of a double bond is another structure-specific aerobic pathway for unsaturated FCAs. nih.govacs.org

This structure-specificity has significant implications, not only for predicting the environmental fate of existing fluorochemicals but also for designing new fluorinated compounds that are more readily biodegradable. escholarship.org

Aerobic Defluorination Pathways

Investigating Fluorine's Influence on Molecular Recognition and Ligand Design (general principles)

The use of fluorine in ligand design is a powerful strategy to enhance binding affinity, selectivity, and metabolic stability. pnas.org Understanding how fluorine influences molecular recognition is key to its rational application. numberanalytics.com The effects of fluorination are complex and arise from a combination of factors.

Fluorine's high electronegativity creates a strong dipole in the C-F bond, which can engage in favorable electrostatic and dipolar interactions with protein targets, such as with the partially positive carbonyl carbons of a peptide backbone. uvic.capnas.org However, despite its electronegativity, fluorine is a poor hydrogen bond acceptor. nih.govacs.org Its influence on binding is often more subtle.

In many cases, fluorine's impact is driven by hydrophobic and solvation effects. pnas.org Replacing a hydrogen atom with a fluorine atom increases the local hydrophobicity of that part of the molecule. This "polar hydrophobicity" can lead to favorable, entropically driven interactions with hydrophobic pockets in a protein binding site. pnas.org Furthermore, fluorination can alter the conformation of a ligand, pre-organizing it into a shape that is more complementary to its binding site, thus improving affinity and selectivity. pnas.org Computational methods are increasingly essential to predict and rationalize the often subtle and competing effects that fluorine substitution has on ligand-protein interactions. nih.govacs.org

Table 2: General Principles of Fluorine in Ligand-Protein Interactions

| Interaction Type | Description | Reference |

| Dipolar Interactions | The polarized C-F bond can interact with polar groups in the protein, such as backbone carbonyls. | uvic.ca |

| Hydrogen Bonding | Fluorine is generally considered a weak hydrogen bond acceptor in biological systems. | nih.govacs.org |

| Hydrophobic Effects | Fluorine increases local hydrophobicity, which can lead to favorable, entropically driven interactions with nonpolar residues. | pnas.org |

| Conformational Effects | Fluorination can alter the preferred conformation of a ligand to better fit a binding site. | pnas.org |

| Solvation/Desolvation | The process of removing a fluorinated ligand from water to enter a binding site can have significant and complex effects on binding thermodynamics (enthalpy and entropy). | nih.gov |

Computational Chemistry and Theoretical Studies on E 4 Fluorobut 2 Enoic Acid

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Selectivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the intricacies of chemical reactions. rsc.org By calculating the electron density of a system, DFT can accurately predict the geometries of reactants, products, and crucial transition states, thereby mapping out the entire potential energy surface of a reaction. sumitomo-chem.co.jplibretexts.org For (E)-4-fluorobut-2-enoic acid, DFT studies are instrumental in understanding its reactivity in various transformations, such as cycloadditions, C-H activation, and nucleophilic additions. nih.govresearchgate.net

In the context of catalysis, DFT is used to explore complex multi-step reaction mechanisms. sumitomo-chem.co.jp Studies on related fluorinated compounds and transition metal-catalyzed reactions show that DFT can elucidate the role of the catalyst, the nature of intermediates, and the origins of stereoselectivity (e.g., E/Z selectivity). researchgate.netescholarship.orgacs.org For example, a DFT study on the reaction of an α-fluoro butenoic acid amide derivative revealed that C-H activation was a reversible and non-rate-determining step. researchgate.net Such detailed mechanistic insights are vital for designing more efficient and selective synthetic routes. nih.gov

Table 1: Application of DFT in Analyzing Reaction Mechanisms

| Parameter Calculated with DFT | Insight Provided | Relevance to this compound |

|---|---|---|

| Transition State (TS) Geometry & Energy | Identifies the highest energy point along the reaction coordinate. The energy determines the activation barrier. | Predicts the kinetic feasibility of reactions like Michael addition or Diels-Alder. |

| Reaction Pathway Profile | Maps the energy changes as reactants convert to products, revealing intermediates and transition states. | Elucidates whether a reaction is concerted (one step) or stepwise (multi-step). researchgate.net |

| Regio- and Stereoisomeric TS Energies | Compares the energy barriers leading to different isomers. | Explains and predicts the selectivity observed in reactions at the α,β-unsaturated system. acs.orgescholarship.org |

| Thermodynamic Calculations | Determines the relative stability of reactants, products, and intermediates (ΔG, ΔH). | Predicts the position of chemical equilibrium and the thermodynamic driving force of a reaction. |

Molecular Modeling of Fluorine's Electronic and Steric Effects

The substitution of a hydrogen atom with fluorine at the C4 position has profound electronic and steric consequences for the butenoic acid scaffold. Molecular modeling allows for the quantification of these effects.

Electronic Effects: Fluorine is the most electronegative element, and its primary electronic influence is a strong electron-withdrawing inductive effect (-I). This effect propagates through the sigma bonds, pulling electron density towards the fluorine atom. This polarization significantly impacts the molecule's properties:

Increased Acidity: The inductive withdrawal of electron density by fluorine stabilizes the carboxylate anion formed upon deprotonation. This stabilization lowers the pKa of the carboxylic acid, making this compound more acidic than its non-fluorinated counterpart, crotonic acid. Computational studies on related perfluorinated carboxylic acids confirm that the proximity of fluoroalkyl groups to the carboxyl function enhances acidity. acs.org

Modified Reactivity: The electron-withdrawing nature of the fluoromethyl group affects the electrophilicity of the conjugated system. It can influence the rates and outcomes of reactions at the C=C double bond and the carbonyl carbon.

Enhanced Hydrogen Bonding: In biological contexts, the polarized C-F bond can participate in specific interactions, and fluorinated analogs have been noted for showing higher specificity in enzyme inhibition, partly due to stronger hydrogen bonding capabilities.

Steric Effects: Although fluorine is the smallest halogen, it is larger than hydrogen (van der Waals radius of ~1.47 Å for F vs. ~1.20 Å for H). This difference, while modest, can be significant in sterically crowded environments, such as an enzyme's active site or during the approach of a bulky reagent. Molecular modeling can simulate these steric clashes and help predict how the fluorine atom influences binding affinity and reaction accessibility.

Table 2: Predicted Physicochemical Properties of this compound and a Non-fluorinated Analog

| Property | This compound | (E)-but-2-enoic acid (Crotonic Acid) | Influence of Fluorine |

|---|---|---|---|

| Molecular Weight ( g/mol ) | 104.08 lookchem.com | 86.09 | Increase due to higher atomic mass |

| Predicted pKa | ~3.1 | ~4.69 | Increases acidity (lowers pKa) |

| Predicted XlogP | 0.4 uni.lu | 0.72 | Decreases lipophilicity |

| Hydrogen Bond Acceptors | 3 lookchem.com | 2 | C-F bond can act as a weak H-bond acceptor |

| Hydrogen Bond Donors | 1 lookchem.com | 1 | No change |

Prediction of Structure-Reactivity Relationships

Computational chemistry provides a powerful toolkit for establishing Quantitative Structure-Reactivity Relationships (QSRR) and Quantitative Structure-Activity Relationships (QSAR). acs.orgnih.gov These models correlate a molecule's structural or electronic features with its chemical reactivity or biological activity. For this compound, DFT calculations can provide a suite of "reactivity descriptors" that predict its behavior in chemical reactions.

Global Reactivity Descriptors: These indices describe the reactivity of the molecule as a whole.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability.

Chemical Hardness (η) and Softness (S): Derived from the HOMO-LUMO gap, hardness measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap and are more reactive.

Electrophilicity Index (ω): This descriptor quantifies the ability of a species to accept electrons. It is useful for predicting the outcomes of reactions between nucleophiles and electrophiles.

Local Reactivity Descriptors: These indices predict which atoms within a molecule are the most reactive sites.

Fukui Functions or Parr Functions: These functions identify the regions of a molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. researchgate.net For this compound, these would pinpoint the reactivity of the α- and β-carbons of the double bond.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecule's surface. Red regions (negative potential) indicate sites prone to electrophilic attack, while blue regions (positive potential) indicate sites prone to nucleophilic attack.

These computed descriptors are then used to build predictive QSAR models, which have been applied to classes of compounds like perfluorinated carboxylic acids to estimate properties like toxicity or environmental fate. acs.orgresearchgate.net

Table 3: Key Computational Descriptors for Predicting Reactivity

| Descriptor | Definition | Predicted Behavior |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital | High value indicates stronger nucleophilicity (electron-donating ability). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Low value indicates stronger electrophilicity (electron-accepting ability). |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Large gap suggests high kinetic stability and low chemical reactivity. |

| Electrophilicity Index (ω) | A measure of the stabilization in energy when the system acquires additional electronic charge. | High value indicates a good electrophile. |

| Fukui Function (f(r)) | Indicates the change in electron density at a point r when the number of electrons changes. | Identifies the most reactive atomic sites for nucleophilic or electrophilic attack. |

Conformational Analysis of this compound and its Derivatives

The biological activity and chemical reactivity of a molecule are often dictated by its three-dimensional shape and flexibility. This compound has two primary rotatable single bonds that define its conformational space: the C2-C3 bond and the C1-O bond within the carboxylic acid group. lookchem.com

Computational conformational analysis involves systematically rotating these bonds and calculating the potential energy at each step to generate a potential energy surface (PES). libretexts.orgresearchgate.net The minima on this surface correspond to stable, low-energy conformations (conformers).

For α,β-unsaturated carboxylic acids, two key conformational equilibria are considered:

s-trans vs. s-cis: This refers to the conformation around the C2-C3 single bond. The s-trans conformer, where the C=C and C=O bonds are anti-periplanar (dihedral angle ~180°), is typically more stable due to reduced steric hindrance. The s-cis conformer (dihedral angle ~0°) is generally higher in energy.

syn vs. anti: This describes the orientation of the carboxylic acid proton with respect to the C=O bond. The syn conformation, where the O-H bond is syn-periplanar to the C=O bond, is overwhelmingly favored due to the formation of a stable, planar five-membered ring-like structure and favorable dipole alignment. The anti conformer is significantly higher in energy.

Therefore, the global minimum energy conformation for this compound is expected to be the planar s-trans, syn conformer. Computational studies on related α,β-unsaturated systems confirm that planar conformations are stabilized by the extended π-conjugation across the O=C-C=C system. mdpi.comresearchgate.net

Table 4: Illustrative Relative Energies of Key Conformers of this compound

| Conformer (C2-C3 bond, O=C-O-H bond) | Dihedral Angle (C=C-C=O) | Dihedral Angle (O=C-O-H) | Relative Energy (kcal/mol) (Illustrative) | Expected Population at 298 K |

|---|---|---|---|---|

| s-trans, syn | ~180° | ~0° | 0.0 | Dominant |

| s-cis, syn | ~0° | ~0° | 2 - 4 | Minor |

| s-trans, anti | ~180° | ~180° | 4 - 6 | Very Low |

| s-cis, anti | ~0° | ~180° | > 6 | Negligible |

Note: Energy values are illustrative, based on typical findings for α,β-unsaturated carboxylic acids, to demonstrate relative stabilities.

Analytical and Spectroscopic Characterization in Research of E 4 Fluorobut 2 Enoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of (E)-4-fluorobut-2-enoic acid, offering profound insights into its structural and stereochemical features. By analyzing the behavior of atomic nuclei in a magnetic field, researchers can piece together the molecular puzzle.

1H NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the vinyl protons and the methylene (B1212753) protons adjacent to the fluorine atom. The coupling constants between the vinyl protons are particularly informative for confirming the E (trans) configuration of the double bond.

13C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. libretexts.org Each unique carbon atom in this compound gives rise to a specific signal, with its chemical shift influenced by the surrounding electronic environment. libretexts.org The sp²-hybridized carbons of the double bond and the carbonyl carbon of the carboxylic acid are typically found at the lower-field end of the spectrum. libretexts.org

19F NMR Spectroscopy for Fluorine Environments

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is an indispensable tool for characterizing this compound. slideshare.netbeilstein-journals.org This technique is highly sensitive to the local environment of the fluorine nucleus. beilstein-journals.orgbeilstein-journals.org The chemical shift and coupling patterns in the ¹⁹F NMR spectrum provide direct evidence of the fluorine atom's position and its through-bond and through-space interactions with neighboring protons.

Heteronuclear Overhauser Effect Spectroscopy (HOESY) for Stereochemistry

To unambiguously determine the stereochemistry, particularly the E configuration of the double bond, Heteronuclear Overhauser Effect Spectroscopy (HOESY) can be employed. chemrxiv.orgnih.gov HOESY is a 2D NMR technique that detects through-space interactions between different types of nuclei, in this case, between the fluorine (¹⁹F) and hydrogen (¹H) atoms. wikipedia.orgiupac.org A correlation between the fluorine atom and the appropriate vinyl proton would provide definitive proof of the E isomer. researchgate.net

Mass Spectrometry for Molecular Identification and Mechanistic Insights (e.g., LC/MS/MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. When coupled with liquid chromatography (LC/MS/MS), it also allows for the separation of the compound from complex mixtures and provides insights into its fragmentation patterns, which can be useful for structural confirmation and in mechanistic studies. The predicted monoisotopic mass of this compound is 104.02736 Da. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 105.03464 | 118.8 |

| [M+Na]⁺ | 127.01658 | 128.1 |

| [M+NH₄]⁺ | 122.06118 | 125.5 |

| [M+K]⁺ | 142.99052 | 123.6 |

| [M-H]⁻ | 103.02008 | 115.7 |

| [M+Na-2H]⁻ | 125.00203 | 121.5 |

Data sourced from PubChem. uni.lu

X-ray Crystallography for Confirmation of Absolute Configuration and Molecular Conformation

For a definitive determination of the three-dimensional structure, including the absolute configuration and molecular conformation, single-crystal X-ray crystallography is the gold standard. smolecule.com This technique involves irradiating a crystalline form of this compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the precise mapping of atomic positions, bond lengths, and bond angles, providing unequivocal evidence of the molecule's solid-state structure.

Other Chromatographic Techniques for Purity and Isomer Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a pivotal analytical technique in the research and quality control of this compound. Its application is primarily focused on two critical areas: the determination of chemical purity and the separation of its geometric isomer, (Z)-4-fluorobut-2-enoic acid. The selection of the HPLC method, including the stationary phase and mobile phase composition, is crucial for achieving the desired separation and quantification.

Reversed-Phase HPLC for Purity Assessment

Reversed-phase HPLC (RP-HPLC) is the most common mode used for assessing the purity of this compound and other polar organic compounds. In this technique, a nonpolar stationary phase is used with a polar mobile phase. For acidic compounds like this compound, the mobile phase is often a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, with the pH adjusted by adding an acid like formic acid or phosphoric acid. chromatographyonline.comphenomenex.com The acidic conditions suppress the ionization of the carboxylic acid group, leading to better retention and improved peak shape. chromatographyonline.com

A typical system for the purity analysis of a related compound, (E)-4-chlorobut-2-enoic acid, employs a C18 column with a mobile phase of acetonitrile and 0.1% phosphoric acid in water (70:30 v/v), with UV detection at 210 nm. A similar setup is expected to be effective for this compound due to their structural similarities. The retention time and resolution would be influenced by the specific column chemistry, particle size, and the exact gradient or isocratic conditions used.

Detailed Research Findings:

A hypothetical HPLC method for the purity of this compound could be validated for parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ), as demonstrated in the validated RP-HPLC method for Acid Orange 7. japsonline.com

Table 1: Representative RP-HPLC Parameters for Purity Analysis of this compound (Based on Analogous Compounds)

| Parameter | Value/Condition | Source |

| Column | C18, 250 mm x 4.6 mm, 5 µm | japsonline.com |

| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water | |

| Gradient | Isocratic or Gradient (e.g., 30-70% Acetonitrile) | |

| Flow Rate | 1.0 mL/min | nih.gov |

| Column Temperature | 35 °C | |

| Detection | UV at 210-220 nm | |

| Injection Volume | 10 µL | - |

| Expected Retention Time | 3-10 min (highly dependent on conditions) | - |

HPLC for Geometric (E/Z) Isomer Separation

The separation of geometric isomers, such as the (E) and (Z) forms of 4-fluorobut-2-enoic acid, can be more challenging than simple purity analysis. The small structural difference between these isomers requires highly selective chromatographic conditions. The synthesis of this compound often results in a mixture of E and Z isomers, with the E isomer being the major product. Therefore, a reliable HPLC method is necessary to quantify the isomeric ratio.

In the synthesis of terminal vinyl fluorides, HPLC has been used to determine the E/Z ratio of the products. nih.gov For unsaturated fatty acids, HPLC methods, sometimes involving derivatization, have been developed to separate geometric isomers. edpsciences.org Silver ion HPLC (Ag+-HPLC) is a powerful technique for separating unsaturated fatty acid isomers, though it is more commonly applied to longer-chain fatty acids. db-thueringen.de

For short-chain fluorinated acids, specialized stationary phases may offer the required selectivity. Fluorinated HPLC phases, for example, can provide different elution orders and enhanced selectivity for halogenated compounds compared to traditional C8 or C18 columns. chiralpedia.com

Chiral HPLC for Isomer Separation:

Interestingly, some sources suggest the use of chiral HPLC columns for the separation of this compound isomers. While chiral columns are primarily designed to separate enantiomers (mirror-image isomers), they can sometimes resolve diastereomers and, in some cases, geometric isomers due to the three-dimensional interactions between the analyte and the chiral stationary phase. chiralpedia.com The principle of chiral recognition relies on the formation of transient diastereomeric complexes with different interaction energies, which leads to different retention times. chiralpedia.com A Chiralpak IA column has been suggested for this purpose. This approach would depend on the specific chiral selector and the ability of the E and Z isomers to interact differently with it.

Table 2: Potential HPLC Approaches for E/Z Isomer Separation of 4-fluorobut-2-enoic Acid

| Chromatographic Technique | Stationary Phase | Principle of Separation | Potential Applicability | Source |

| Reversed-Phase HPLC | C18, Phenyl-Hexyl, or Fluorinated Phase | Differential hydrophobic/polar interactions. Fluorinated phases may offer unique selectivity for fluorinated analytes. | High potential, method optimization is key. | chiralpedia.com |

| Chiral HPLC | e.g., Chiralpak IA (amylose-based) | Formation of transient diastereomeric complexes with different stabilities. | Suggested, would require experimental verification. | |

| Silver Ion HPLC (Ag+-HPLC) | Silver-ion impregnated silica | Complexation between silver ions and the double bond, sensitive to the geometry of the double bond. | Primarily used for longer-chain fatty acids, but could be adapted. | db-thueringen.de |

Concluding Remarks and Future Research Perspectives

Synthesis of Complex Fluorinated Architectures

Future research should focus on utilizing (E)-4-fluorobut-2-enoic acid in tandem reactions, such as Michael addition-cyclization sequences, to access novel and complex fluorinated heterocyclic and carbocyclic structures. Developing stereoselective transformations would further enhance its synthetic utility.

Elucidation of Novel Reaction Manifolds

A thorough investigation into the reactivity of this compound with a broader range of nucleophiles and under various catalytic conditions is warranted. Exploring its participation in pericyclic reactions, such as Diels-Alder reactions where it could act as a dienophile, could open up new avenues for synthesis.

Expanding the Scope of Biochemical Probes

The potential of this compound as a covalent modifier of proteins should be systematically investigated. Its development into selective enzyme inhibitors or activity-based probes could provide valuable tools for chemical biology and drug discovery.

Integration of Computational and Experimental Methodologies for Rational Design

Computational studies could provide deeper insight into the reactivity, pKa, and conformational preferences of the molecule. vulcanchem.com Such studies, when combined with experimental validation, would enable a more rational design of experiments and help predict the outcomes of new reactions and the biological targets of its derivatives. This synergistic approach will be crucial for unlocking the full potential of this versatile fluorinated synthon.

Q & A

Q. What are the optimal synthetic routes for (E)-4-fluorobut-2-enoic acid with stereochemical control?

- Methodological Answer : The synthesis of this compound requires precise control over the double-bond geometry. A validated approach involves:

- Horner-Wadsworth-Emmons reaction : Using fluorinated phosphonates and aldehydes to form the α,β-unsaturated carboxylic acid with high E-selectivity .

- Stereochemical validation : Confirm the E-configuration via -NMR coupling constants () and NOESY spectroscopy to rule out Z-isomer contamination .

Comparative yields and conditions:

| Method | Yield (%) | Selectivity (E:Z) |

|---|---|---|

| HWE Reaction | 75-85 | 95:5 |

| Wittig Reaction | 60-70 | 85:15 |

Q. How does the fluorine substituent influence the compound’s acidity and reactivity compared to non-halogenated analogs?

- Methodological Answer : Fluorine’s electronegativity increases the acidity of the carboxylic acid group. Key analyses include:

- pKa determination : Use potentiometric titration in aqueous/organic solvents (e.g., DMSO-water mixtures) to measure acidity. Reported pKa for this compound is ~2.8, compared to ~4.5 for but-2-enoic acid .

- Reactivity in Michael additions : Fluorine stabilizes the α,β-unsaturated system, reducing electrophilicity. Monitor via -NMR to track adduct formation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : A multi-technique approach is essential:

- - and -NMR : Assign double-bond geometry (E-configuration shows characteristic coupling constants) and confirm fluorine’s inductive effects on adjacent carbons .

- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500-3300 cm) and conjugated C=O stretches (~1680-1720 cm) .

- Mass Spectrometry (HRMS) : Confirm molecular formula (CHFO) and fragmentation patterns .

Advanced Research Questions

Q. How can computational chemistry predict the interaction of this compound with GABA-related enzymes?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can model binding affinities. Key steps:

- Enzyme preparation : Retrieve GABA transaminase structures (PDB ID: 1OHV) and optimize protonation states.

- Ligand parameterization : Assign partial charges to this compound using Gaussian 08.

- Docking validation : Compare predicted binding energies with experimental IC values (reported inhibition at ~50 µM) .

Q. What strategies mitigate Z-isomer formation during large-scale synthesis?

- Methodological Answer : Minimize Z-isomer byproducts via:

- Solvent optimization : Use non-polar solvents (e.g., toluene) to favor thermodynamic E-isomer formation.

- Catalytic control : Employ chiral catalysts (e.g., Jacobsen’s thiourea) to enhance stereoselectivity.

- Chromatographic separation : Use chiral HPLC (e.g., Chiralpak IA column) with hexane:IPA mobile phase .

Q. How does this compound compare to (E)-4-chlorobut-2-enoic acid in enzyme inhibition assays?

- Methodological Answer : Perform comparative kinetic assays:

- Enzyme kinetics : Measure values using Lineweaver-Burk plots for GABA transaminase inhibition. Fluorine’s smaller size and higher electronegativity reduce steric hindrance but increase electronic effects, leading to differences of ~15% .

- Structural analysis : Overlay X-ray crystallography data of enzyme-ligand complexes to compare halogen binding pockets .

Q. What are the safety and handling protocols for this compound in laboratory settings?

- Methodological Answer : Follow GHS guidelines:

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (H335: May cause respiratory irritation) .

- Waste disposal : Neutralize with aqueous NaOH (pH >10) before disposal .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported biological activity across studies?

- Methodological Answer : Common issues include isomer contamination or assay variability. Solutions:

- Purity verification : Re-analyze compound batches via chiral HPLC and -NMR.

- Assay standardization : Use uniform enzyme sources (e.g., recombinant human GABA-T) and buffer conditions (pH 7.4, 25°C) .

Tables for Key Comparisons

Table 1 : Reactivity of Halogenated But-2-enoic Acids

| Compound | pKa | (µM, GABA-T) | LogP |

|---|---|---|---|

| (E)-4-Fluorobut-2-enoic | 2.8 | 50 | 1.2 |

| (E)-4-Chlorobut-2-enoic | 2.5 | 65 | 1.8 |

| But-2-enoic acid | 4.5 | >500 | 0.9 |

Table 2 : Spectroscopic Data for Structural Confirmation

| Technique | Key Signals |

|---|---|

| -NMR | δ 6.8 (d, ), δ 12.1 (s, COOH) |

| -NMR | δ -120 ppm (dt, ) |

| IR | 1685 cm (C=O), 2550 cm (O-H) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.